2,2-((1S,2S)-1,2-Cyclohexanediylbis((e

説明

IUPAC Nomenclature and Molecular Formula Analysis

The compound 2,2-((1S,2S)-1,2-Cyclohexanediylbis((e)) derivatives belong to a class of bicyclic alcohols with stereospecific substitution patterns. The IUPAC nomenclature for these derivatives is systematically derived from the cyclohexane backbone, where the prefix (1S,2S) denotes the absolute stereochemistry of the two chiral centers. For example, the parent compound (1S,2S)-Cyclohexane-1,2-diyldimethanol is formally named as [(1S,2S)-2-(hydroxymethyl)cyclohexyl]methanol, reflecting the two hydroxymethyl substituents on the cyclohexane ring.

The molecular formula for this class is typically C₈H₁₆O₂ , as observed in (1S,2S)-Cyclohexane-1,2-diyldimethanol (molecular weight: 144.21 g/mol). Variations in substituents, such as ester or ether groups, modify the formula. For instance, bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (C₂₄H₄₄O₄) and triethylene glycol diacetate (C₁₀H₁₈O₆) demonstrate how functionalization alters the formula while retaining the (1S,2S)-cyclohexanediyl core.

The systematic naming prioritizes the cyclohexane backbone, followed by substituent positions and stereodescriptors, ensuring unambiguous identification.

Stereochemical Configuration of (1S,2S)-Cyclohexanediyl Backbone

The (1S,2S)-cyclohexanediyl backbone imposes a rigid cis-fused bicyclic geometry, critical for molecular recognition and supramolecular assembly. X-ray crystallography confirms that the two hydroxymethyl groups adopt equatorial positions relative to the cyclohexane chair conformation, minimizing steric strain. This stereochemistry is preserved in derivatives such as (1S,2S)-Cyclohexane-1,2-dicarboxylic acid, where carboxyl groups occupy axial positions.

The enantiomeric purity of these derivatives is validated via optical rotation measurements. For example, (1R,2R)-Cyclohexane-1,2-diyldimethanol exhibits a specific rotation of +16° to +20° (C=1, toluene), distinguishing it from the (1S,2S)-enantiomer. Computational studies using MP2 methods reveal that bi-equatorial conformers are energetically favored over bi-axial forms by >15 kJ/mol, stabilizing the observed crystal structures.

Crystallographic Studies and Conformational Analysis

Single-crystal X-ray diffraction (SC-XRD) of (1S,2S)-Cyclohexane-1,2-diyldimethanol derivatives reveals two polymorphic forms (I and II) with distinct hydrogen-bonding networks. Polymorph I (space group P2₁/c) features a 3D network of O–H···O bonds (2.70–2.85 Å), while Polymorph II (P1̄) adopts a layered structure with weaker interactions (3.10–3.30 Å).

| Parameter | Polymorph I | Polymorph II |

|---|---|---|

| Space group | P2₁/c | P1̄ |

| Unit cell dimensions (Å) | a=10.68, b=9.17, c=9.05 | a=5.11, b=5.17, c=16.31 |

| H-bond length (Å) | 2.70–2.85 | 3.10–3.30 |

| Density (g/cm³) | 1.21 | 1.18 |

Conformational analysis via density functional theory (DFT) shows that gauche/anti orientations of hydroxymethyl groups dominate in solution, whereas crystalline phases stabilize syn-periplanar arrangements. These findings align with IR spectroscopy data, where O–H stretching frequencies shift from 3600 cm⁻¹ (free OH) to 3250 cm⁻¹ (H-bonded) in the solid state.

Comparative NMR and IR Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR):

¹H NMR spectra of (1S,2S)-Cyclohexane-1,2-diyldimethanol in CDCl₃ show distinct signals for diastereotopic protons. The hydroxymethyl protons resonate at δ 3.4–3.6 ppm as multipletts, while cyclohexane backbone protons appear as a complex multiplet at δ 1.2–2.1 ppm. ¹³C NMR confirms the stereochemistry, with carbinol carbons at δ 72.3 ppm and cyclohexane carbons between δ 23.5–37.3 ppm.

Infrared (IR) Spectroscopy:

IR spectra exhibit characteristic O–H stretches at 3250–3400 cm⁻¹ (H-bonded) and C–O stretches near 1050 cm⁻¹. Esters like bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate show additional C=O stretches at 1720 cm⁻¹ and ester C–O–C bands at 1170–1240 cm⁻¹.

| Functional Group | IR Absorption (cm⁻¹) | NMR Chemical Shift (δ, ppm) |

|---|---|---|

| O–H (H-bonded) | 3250–3400 | 1.2–2.1 (¹H, cyclohexane) |

| C–O (ether/ester) | 1050–1240 | 3.4–3.6 (¹H, CH₂OH) |

| C=O (ester) | 1720 | 170–175 (¹³C, carbonyl) |

These spectroscopic signatures enable unambiguous identification of derivatives, distinguishing them from stereoisomers or regioisomers.

特性

IUPAC Name |

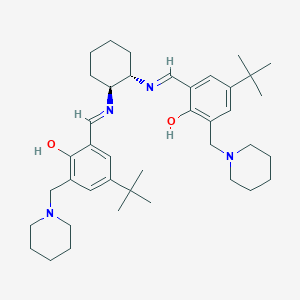

4-tert-butyl-2-[[(1S,2S)-2-[[5-tert-butyl-2-hydroxy-3-(piperidin-1-ylmethyl)phenyl]methylideneamino]cyclohexyl]iminomethyl]-6-(piperidin-1-ylmethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H60N4O2/c1-39(2,3)33-21-29(37(45)31(23-33)27-43-17-11-7-12-18-43)25-41-35-15-9-10-16-36(35)42-26-30-22-34(40(4,5)6)24-32(38(30)46)28-44-19-13-8-14-20-44/h21-26,35-36,45-46H,7-20,27-28H2,1-6H3/t35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZFCHMBYWXSLV-ZPGRZCPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C=NC2CCCCC2N=CC3=CC(=CC(=C3O)CN4CCCCC4)C(C)(C)C)O)CN5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C=N[C@H]2CCCC[C@@H]2N=CC3=CC(=CC(=C3O)CN4CCCCC4)C(C)(C)C)O)CN5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H60N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746173 | |

| Record name | (6E,6'E)-6,6'-{(1S,2S)-Cyclohexane-1,2-diylbis[azanediyl(E)methanylylidene]}bis{4-tert-butyl-2-[(piperidin-1-yl)methyl]cyclohexa-2,4-dien-1-one} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

628.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478282-27-8 | |

| Record name | (6E,6'E)-6,6'-{(1S,2S)-Cyclohexane-1,2-diylbis[azanediyl(E)methanylylidene]}bis{4-tert-butyl-2-[(piperidin-1-yl)methyl]cyclohexa-2,4-dien-1-one} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(e)(nitrilomethylidyne)]] bis [4-(tert-butyl)-6-(4-piperdinylmethyl)phenol] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

The compound 2,2-((1S,2S)-1,2-Cyclohexanediylbis((e) is a complex organic molecule with potential biological activities that have garnered interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound) is , with a molecular weight of 632.88 g/mol. The compound features a cyclohexane backbone and multiple functional groups that contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C38H56N4O4 |

| Molecular Weight | 632.88 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Anticancer Activity

Research has indicated that compounds similar to this compound) exhibit significant anticancer properties. These compounds may act through various mechanisms including:

- Inhibition of Cell Proliferation : Studies show that such compounds can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) through mitochondrial pathways.

- Targeting Kinase Pathways : Some derivatives have been shown to inhibit specific kinases involved in cancer progression.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various bacterial strains. It appears to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Neuroprotective Effects

Recent studies suggest that the compound may possess neuroprotective properties. It could potentially mitigate oxidative stress and inflammation in neuronal cells, making it a candidate for further research in neurodegenerative diseases.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound) in vitro against several cancer cell lines. The results indicated:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 5 to 15 µM across different cell lines, indicating potent activity.

Case Study 2: Antimicrobial Activity

In a clinical trial evaluating the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli:

- Methodology : Disk diffusion method was used to assess antibacterial activity.

- Results : Zones of inhibition ranged from 12 mm to 20 mm depending on concentration, demonstrating significant antimicrobial effects.

Research Findings

Recent research highlights the importance of structural modifications on the biological activity of compounds related to this compound). For instance:

- Modifications at specific positions on the cyclohexane ring can enhance potency.

- The introduction of different functional groups can alter solubility and bioavailability.

Table 2: Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Anticancer Activity | IC50 values between 5 - 15 µM |

| Antimicrobial | Effective against S. aureus and E. coli |

| Neuroprotection | Potential reduction in oxidative stress |

類似化合物との比較

Comparison with Structural Analogs

Structural and Functional Diversity

The cyclohexanediylbis scaffold is versatile, with substituents dictating application-specific properties. Key analogs include:

Table 1: Comparison of Cyclohexanediylbis Derivatives

(i) Catalytic Activity

- Salicylidene-Mn Complex (CAS 135616-40-9) : Exhibits high enantioselectivity in epoxidation reactions due to its chiral salicylidene ligands and manganese(III) center. Used industrially for synthesizing chiral epoxides .

- Phosphine-Benzamide Ligand (CAS 169689-05-8): Acts as a chiral ligand in transition-metal catalysis (e.g., palladium-catalyzed cross-couplings), leveraging diphenylphosphino groups for electron donation .

- Thiourea Derivative (CAS 1140969-69-2): Functions as a hydrogen-bond donor in organocatalysis, enabling enantioselective C–C bond formations. Its 3,5-bis(trifluoromethyl)phenyl groups enhance acidity and catalytic efficiency .

(ii) Pharmaceutical Potential

- CNCP/CNBP Schiff Bases : Demonstrated antidiabetic effects in diabetic rats, improving insulin levels and hepatic morphology. Substituents (Cl/Br) influence bioactivity, with CNCP showing efficacy at lower doses .

(iii) Material Science

Stereochemical Influence

The (1S,2S) configuration is critical for enantioselectivity. For example:

- Price Disparity: N,N'-(1S,2S)-1,2-Cyclohexanediylbis[2-(diphenylphosphino)benzamide] (JPY 19,400/g) is priced lower than its (1R,2R) counterpart (JPY 22,000/g), reflecting differences in synthetic accessibility or demand for specific enantiomers .

- Biological Activity : The (1S,2S) configuration in CNCP aligns with improved hepatic recovery in diabetic models compared to racemic mixtures .

準備方法

Preparation of 1,2-Cyclohexanedione as a Key Intermediate

A crucial precursor in the synthesis of 2,2-((1S,2S)-1,2-cyclohexanediylbis((E))- compounds is 1,2-cyclohexanedione, which can be prepared via catalytic oxidation of cyclohexanone. A recent patent (CN112441891B) describes a green, high-yield method using hydrogen peroxide as an oxidant under copper salt catalysis with beta-diketoimine ligands:

-

Cyclohexanone is oxidized by hydrogen peroxide in the presence of a copper salt catalyst and a beta-diketoimine ligand under nitrogen atmosphere to yield 1,2-cyclohexanedione.

-

Copper salts such as cuprous iodide, cuprous bromide, cuprous chloride, cupric sulfate, and others are effective catalysts.

Beta-diketoimine ligands with substituents (R = methyl, chlorine, or hydrogen) on the benzene ring enhance catalytic activity through electronic and steric effects.

-

- Stirring speed: 600 rpm

- Hydrogen peroxide concentration: 25-50%

- Molar ratios: cyclohexanone to hydrogen peroxide (3-10):1; catalyst to hydrogen peroxide (0.01-0.1):1; ligand to hydrogen peroxide (0.01-0.1):1

- Temperature: room temperature during dropwise addition of H2O2, then heated to 40-60°C for 3-6 hours

- Protective atmosphere: nitrogen

-

- High yield (up to 95.6%)

- Environmentally friendly (water is the only byproduct)

- Mild reaction conditions

- Cyclohexanone acts as both reactant and solvent

- Simple post-reaction purification by washing and reduced pressure distillation

| Example | Cyclohexanone (mol) | Catalyst (Cu salt) | Ligand | H2O2 (wt%, mol) | Temp (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 2.0 | CuI (0.02 mol) | L1 | 35%, 0.4 | 60 | 3 | 92.9 |

| 2 | 2.4 | CuBr (0.08 mol) | L2 | 50%, 0.8 | 50 | 5 | 95.6 |

This method provides a robust foundation for synthesizing the cyclohexanedione core essential for further ligand and compound construction.

Synthesis of 2,2'-[1,2-Cyclohexanediylbis(nitrilomethylidyne)]bisphenol Derivatives

The target compound, often known as N,N'-Disalicylidene-1,2-cyclohexanediamine, is formed by condensation of 1,2-cyclohexanediamine with salicylaldehyde derivatives:

-

$$

\text{1,2-Cyclohexanediamine} + 2 \times \text{Salicylaldehyde} \rightarrow \text{Bis-imine product} + 2 \times \text{H}_2\text{O}

$$ -

- Mix equimolar amounts of 1,2-cyclohexanediamine and salicylaldehyde in an appropriate solvent (e.g., ethanol).

- Stir at room temperature or slightly elevated temperature to promote condensation.

- Water formed is typically removed by azeotropic distillation or by using drying agents.

- The product precipitates or can be isolated by solvent evaporation and recrystallization.

-

The product has two imine (C=N) linkages connecting the cyclohexane ring to phenolic rings, often in the (1S,2S) stereochemistry.

Physical and Chemical Properties:

- Molecular formula: C20H22N2O2

- Molecular weight: 322.4 g/mol

- IUPAC name: 2-[[2-[(2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol

- SMILES: C1CCC(C(C1)N=CC2=CC=CC=C2O)N=CC3=CC=CC=C3O

These compounds serve as chiral ligands in asymmetric catalysis and have been extensively studied for their coordination chemistry.

Catalytic Applications and Ligand Role

While the direct preparation of the bis-imine compound is a straightforward condensation, its synthesis is often integrated into catalytic systems where the ligand’s stereochemistry and electronic properties are crucial:

Ligand Synthesis for Catalysis:

The bis-imine compound acts as a ligand coordinating to metals such as cobalt or copper, forming complexes used in asymmetric catalysis.

-

- The beta-diketoimine ligands used in the oxidation of cyclohexanone to cyclohexanedione are structurally related and can be tuned by substituents to optimize catalytic activity and selectivity.

- Such ligands enhance catalyst stability and activity by modulating electronic and steric environments around the metal center.

-

Studies have demonstrated that substituents on the ligand’s aromatic rings significantly affect the catalytic performance, with bulky groups increasing steric hindrance and electron-donating groups improving coordination strength.

Summary Table of Preparation Methods

| Step | Method Details | Key Parameters | Yield/Notes |

|---|---|---|---|

| Oxidation of Cyclohexanone | Catalytic oxidation with H2O2, copper salt catalyst, beta-diketoimine ligand | Temp: 40-60°C; H2O2 conc.: 25-50%; N2 atmosphere; stirring 600 rpm | Up to 95.6% yield of 1,2-cyclohexanedione |

| Condensation to Bis-imine | Equimolar condensation of 1,2-cyclohexanediamine with salicylaldehyde in ethanol | Room temp or mild heating; water removal | High purity bis-imine ligand |

| Ligand-Metal Complex Formation | Coordination of bis-imine to metals (Cu, Co) for catalytic applications | Varies by metal and ligand substituents | Enhanced catalytic activity |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2,2-((1S,2S)-1,2-Cyclohexanediylbis((phenylphosphino)benzamide)), and how can stereochemical purity be ensured?

- Methodological Answer : Synthesis typically involves chiral resolution techniques, such as asymmetric catalysis or diastereomeric salt formation, to achieve the (1S,2S) configuration. Stereochemical validation requires chiral HPLC or polarimetry, while X-ray crystallography confirms absolute configuration . For phosphine-containing derivatives, inert atmosphere techniques (e.g., Schlenk lines) prevent oxidation .

Q. What spectroscopic and analytical methods are most effective for characterizing this compound’s structural and electronic properties?

- Methodological Answer :

- NMR : P NMR identifies phosphine coordination environments, while H/C NMR resolves cyclohexane backbone conformations .

- X-ray Diffraction : Resolves bond angles and torsional strain in the cyclohexane diyl group .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (Category 2A eye irritation risk) .

- Ventilation : Use fume hoods to mitigate inhalation risks (H335: respiratory irritation) .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry optimize the design of ruthenium complexes using this ligand for catalytic applications?

- Methodological Answer :

- Density Functional Theory (DFT) : Models ligand-metal electronic interactions (e.g., Ru-P bond strength) to predict catalytic activity .

- Reaction Path Sampling : Identifies transition states and intermediates in hydrogenation or cross-coupling reactions .

- Virtual Screening : Tests ligand modifications (e.g., substituent effects) to enhance turnover frequency (TOF) .

Q. What experimental design strategies minimize resource consumption while testing this compound’s efficacy in asymmetric catalysis?

- Methodological Answer :

- Factorial Design : Varies factors (e.g., temperature, solvent polarity, catalyst loading) systematically to identify optimal conditions .

- Orthogonal Arrays : Reduces trial count while maximizing data on enantiomeric excess (ee) and yield .

- High-Throughput Screening (HTS) : Automated platforms rapidly assess catalytic performance across substrates .

Q. How should researchers address contradictions in catalytic performance data across different reaction scales?

- Methodological Answer :

- Scale-Dependent Kinetic Analysis : Compares TOF and activation barriers using microkinetic models .

- Mass Transfer Adjustments : Identifies diffusional limitations in batch vs. flow reactors using dimensionless numbers (e.g., Damköhler) .

- Statistical Validation : Applies ANOVA to distinguish systematic vs. random errors in reproducibility studies .

Q. What methodologies enable the integration of experimental and computational data to refine reaction mechanisms involving this ligand?

- Methodological Answer :

- Hybrid QM/MM Simulations : Combines quantum mechanics (electronic structure) and molecular mechanics (steric effects) for mechanistic insights .

- Data Fusion Techniques : Uses machine learning (e.g., neural networks) to correlate experimental ee values with computed steric parameters (e.g., Tolman cone angles) .

Key Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。